Technical Support Center: Optimizing Imipenem-Funobactam Ratios

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Compound of Interest		
Compound Name:	Funobactam	
Cat. No.:	B15623608	Get Quote

Welcome to the technical support center for the optimization of imipenem-**funobactam** synergistic effects. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro synergy testing of imipenem-**funobactam**.

Issue 1: Inconsistent MIC or FIC Index (FICI) values in checkerboard assays.

- Question: My checkerboard assay results for imipenem-funobactam are not reproducible.
 What are the potential causes and solutions?
- Answer: Inconsistent results in checkerboard assays can stem from several factors. Here are some common causes and troubleshooting steps:
 - Inoculum Preparation: Variability in the inoculum density is a primary source of inconsistency.[1]
 - Solution: Strictly adhere to standardized protocols for inoculum preparation, such as using a McFarland turbidity standard. Ensure the bacterial culture is in the logarithmic

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growth phase. For greater accuracy, use a spectrophotometer to measure the optical density. The prepared inoculum should be used within 15-60 minutes of preparation.[1]

- Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant errors.
 - Solution: Ensure pipettes are regularly calibrated. Use new tips for each dilution to prevent carryover. For improved consistency, consider using multichannel pipettes when preparing plates.[1]
- Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the MIC values.[1]
 - Solution: Maintain a consistent incubation temperature (typically 35°C ± 2°C) and duration (16-20 hours for most bacteria).[1] Avoid stacking plates too high in the incubator, as this can lead to uneven temperature distribution.[1]
- Edge Effects: Evaporation from the outer wells of a microtiter plate can concentrate the antimicrobial agents and affect bacterial growth.
 - Solution: To mitigate this, fill the outer wells with sterile broth or water and do not use them for experimental data.[2]

Issue 2: Discrepancy between checkerboard and time-kill assay results.

- Question: My time-kill assay indicates synergy, but the checkerboard assay does not (or vice-versa). Why is there a discrepancy?
- Answer: This is a common challenge that arises from the different endpoints these two
 methods measure.
 - Static vs. Dynamic Measurement: The checkerboard assay is a static method that
 determines the inhibition of growth at a single time point (e.g., 18-24 hours). In contrast,
 the time-kill assay is a dynamic method that assesses the rate of bacterial killing over
 time.[2]



- Different Endpoints: A combination of drugs may be synergistic in its rate of killing but not in the final concentration required for inhibition, or vice versa.[2]
 - Solution: It is important to consider both sets of data. The choice of which result is more relevant may depend on the specific research question. For understanding the rapid bactericidal activity, the time-kill assay is more informative. For determining the concentration needed to inhibit growth over a longer period, the checkerboard assay is more appropriate.

Issue 3: FICI calculations do not show synergy, even when it is expected.

- Question: I am not observing synergy with my FICI calculations for imipenem-funobactam.
 What could be the issue?
- Answer: If you are not observing the expected synergy, consider the following:
 - Incorrect MICs: The FICI calculation is dependent on the accurate determination of the
 MIC for each drug alone. If the initial MICs are incorrect, the FICI will also be incorrect.[1]
 - Solution: Re-run the MIC determination for imipenem and funobactam individually to ensure accuracy.
 - Suboptimal Concentration Range: The tested concentration range may not cover the synergistic interaction range.
 - Solution: Widen the range of concentrations tested for both imipenem and funobactam in the checkerboard assay.
 - Drug Instability: Ensure that both imipenem and funobactam are stable in the chosen medium and under the specified incubation conditions.[1]

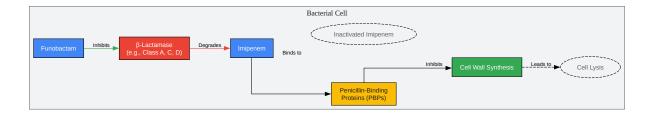
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of synergy between imipenem and funobactam?

A1: Imipenem is a carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] **Funobactam** is a novel diazabicyclooctane β -lactamase inhibitor.[3][4] It has little to no intrinsic antibacterial activity on its own.[3] Its primary role is to



protect imipenem from degradation by a broad range of β-lactamases, including Ambler Class A, C, and D enzymes, which are produced by many multidrug-resistant bacteria.[3][5] By inhibiting these enzymes, **funobactam** restores the efficacy of imipenem against resistant strains.[3][4]



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Caption: Mechanism of Imipenem-Funobactam Synergy.

Q2: What are the typical synergistic ratios of imipenem to **funobactam**?

A2: The optimal synergistic ratio can vary depending on the bacterial species and the specific resistance mechanisms present. In vivo studies in murine models have shown efficacy with a human-simulated regimen of 500 mg imipenem and 250 mg **funobactam** administered every 6 hours as a 1-hour infusion.[5][6][7] This suggests a 2:1 ratio of imipenem to **funobactam** is effective. However, the ideal ratio for your specific experimental conditions should be determined empirically using methods like the checkerboard assay.

Q3: What are the standard methods for determining synergy?

A3: The two most common methods are the checkerboard assay and the time-kill assay.

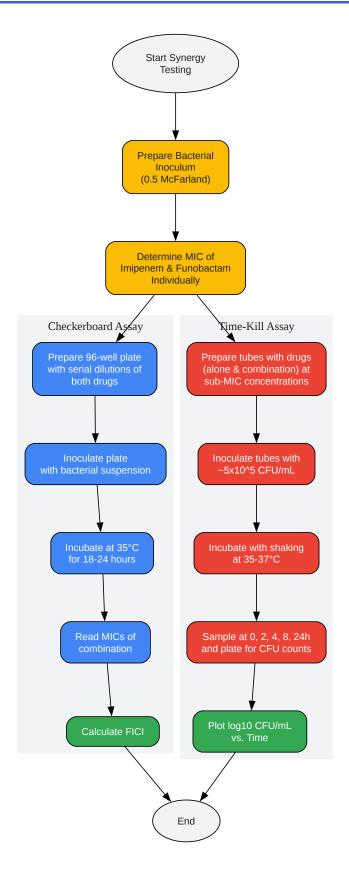
• Checkerboard Assay: This method uses a 96-well plate to test various concentrations of two drugs, both alone and in combination.[8] The results are used to calculate the Fractional



Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.[9][10]

- FICI ≤ 0.5: Synergy[10][11][12]
- 0.5 < FICI ≤ 4.0: Additive or indifference[10][12]
- FICI > 4.0: Antagonism[10][12]
- Time-Kill Assay: This dynamic assay measures the rate of bacterial killing over time when exposed to one or more antimicrobial agents.[2] Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[13]





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Caption: General Experimental Workflow for Synergy Testing.



Data and Protocols Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of imipenemfunobactam against various carbapenem-resistant Enterobacterales (CRE) and other Gramnegative bacteria from published studies.

Organism	Imipenem MIC (mg/L)	Imipenem/Fun obactam MIC Range (mg/L)	Funobactam Concentration	Reference
Acinetobacter baumannii	>64	0.25 - 16	Fixed at 4 mg/L	[5]
Pseudomonas aeruginosa	>64	2 - 8	Fixed at 4 mg/L	[6]
Klebsiella pneumoniae	>64	0.25 - 16	Fixed at 4 mg/L	[5]

Note: The efficacy of **funobactam** is concentration-dependent, and in many studies, it is used at a fixed concentration while the concentration of imipenem is varied.

Experimental Protocols

1. Checkerboard Assay Protocol

This protocol is adapted from standard methodologies for determining the Fractional Inhibitory Concentration Index (FICI).[8][9]

- Prepare Stock Solutions: Prepare stock solutions of imipenem and funobactam at a concentration at least 10 times the highest desired concentration to be tested.
- Prepare Microtiter Plate: Add 50 μ L of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
- Serial Dilutions (Drug 1 Imipenem): Add 50 μ L of the imipenem stock solution to the first well of each row and perform serial two-fold dilutions along the rows.

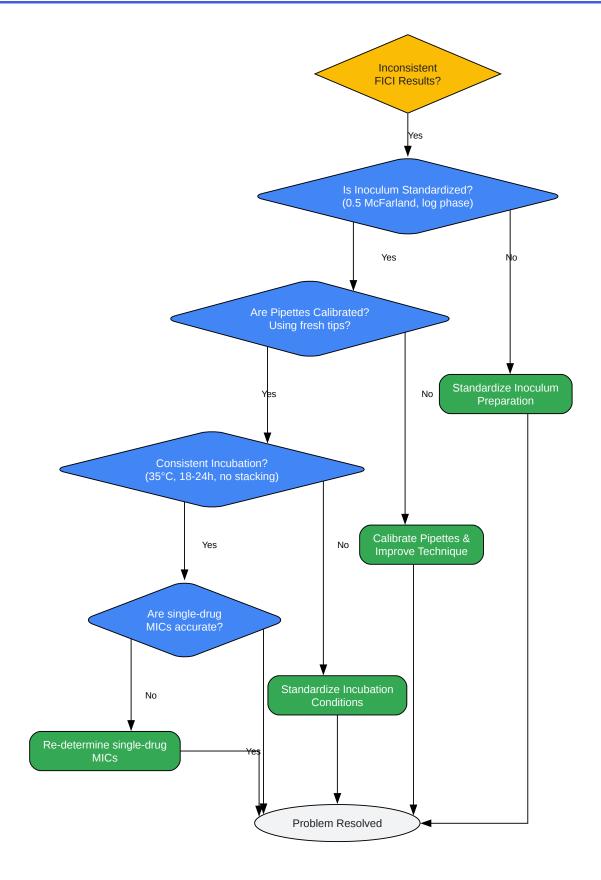


- Serial Dilutions (Drug 2 **Funobactam**): Add 50 μL of the **funobactam** stock solution to the first well of each column and perform serial two-fold dilutions down the columns.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculation: Add 100 μL of the prepared bacterial inoculum to each well.
- Incubation: Incubate the plate at 35°C for 18-24 hours.
- Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm.[14]
- Calculate FICI: Calculate the FICI for each well showing no growth to determine the nature of the interaction.[9][10]

FICI Calculation: FICI = FIC of Imipenem + FIC of **Funobactam** Where:

- FIC of Imipenem = (MIC of imipenem in combination) / (MIC of imipenem alone)
- FIC of **Funobactam** = (MIC of **funobactam** in combination) / (MIC of **funobactam** alone)





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Caption: Troubleshooting Decision Tree for Checkerboard Assays.



2. Time-Kill Assay Protocol

This protocol is based on standard time-kill methodologies.[2][12]

- Prepare Cultures: Grow an overnight culture of the test organism. Dilute to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in multiple tubes.
- Drug Concentrations: Prepare tubes with imipenem alone, funobactam alone, and the combination of imipenem and funobactam at desired concentrations (often sub-MIC values, e.g., 0.25x or 0.5x MIC). Include a growth control tube with no drug.
- Inoculation: Inoculate each tube with the prepared bacterial suspension.
- Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
- Determine Viable Counts: Perform serial dilutions of each aliquot and plate on appropriate agar plates to determine the colony-forming units per milliliter (CFU/mL).
- Analyze Data: Plot the log10 CFU/mL versus time for each condition. Synergy is typically
 defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active
 single agent.

Disclaimer: This information is intended for research use only. Always refer to established guidelines and perform appropriate controls in your experiments.

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